Cas no 42247-74-5 (2-(2-Hydroxyethyl)benzonitrile)

2-(2-Hydroxyethyl)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(2-Hydroxyethyl)benzonitrile
- 2-(2-Cyanophenyl)aethanol
- 2-(2-Hydroxy-aethyl)-benzoesaeure-nitril
- 2-(2-Hydroxy-aethyl)-benzonitril
- 2-(2-hydroxy-ethyl)-benzonitrile
- AG-L-23272
- AK-57042
- ANW-55794
- CTK4I5925
- FT-0682385
- KB-221053
- SureCN536176
- SCHEMBL536176
- A6905
- F83429
- PYHGMRPBEQFDEC-UHFFFAOYSA-N
- 42247-74-5
- CS-0269453
- FS-6594
- AKOS006336494
- EN300-1843666
- DTXSID10676553
- DB-070276
-
- MDL: MFCD14708228
- インチ: InChI=1S/C9H9NO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,11H,5-6H2
- InChIKey: PYHGMRPBEQFDEC-UHFFFAOYSA-N
- SMILES: C1=CC=C(C#N)C(=C1)CCO
計算された属性
- 精确分子量: 147.06847
- 同位素质量: 147.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 44Ų
じっけんとくせい
- PSA: 44.02
2-(2-Hydroxyethyl)benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1259785-250mg |
2-(2-hydroxyethyl)benzonitrile |
42247-74-5 | 97% | 250mg |
$380 | 2024-06-07 | |
Alichem | A019095562-1g |
2-(2-Hydroxyethyl)benzonitrile |
42247-74-5 | 95% | 1g |
$263.68 | 2023-09-01 | |
Oakwood | 043962-1g |
2-(2-Hydroxyethyl)benzonitrile |
42247-74-5 | 97% | 1g |
$790.00 | 2024-07-19 | |
Oakwood | 043962-250mg |
2-(2-Hydroxyethyl)benzonitrile |
42247-74-5 | 97% | 250mg |
$390.00 | 2024-07-19 | |
Enamine | EN300-1843666-2.5g |
2-(2-hydroxyethyl)benzonitrile |
42247-74-5 | 2.5g |
$1174.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340123-100mg |
2-(2-Hydroxyethyl)benzonitrile |
42247-74-5 | 95% | 100mg |
¥1899.00 | 2024-05-14 | |
Fluorochem | 043962-1g |
2-(2-Hydroxyethyl)benzonitrile |
42247-74-5 | 97% | 1g |
£741.00 | 2022-03-01 | |
eNovation Chemicals LLC | Y1259785-100mg |
2-(2-hydroxyethyl)benzonitrile |
42247-74-5 | 97% | 100mg |
$240 | 2024-06-07 | |
1PlusChem | 1P0073I9-1g |
2-(2-hydroxyethyl)benzonitrile |
42247-74-5 | 97% | 1g |
$883.00 | 2024-05-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSN439-500mg |
Benzonitrile, 2-(2-hydroxyethyl)- |
42247-74-5 | 95% | 500mg |
¥3650.0 | 2024-04-19 |
2-(2-Hydroxyethyl)benzonitrile 関連文献
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
2-(2-Hydroxyethyl)benzonitrileに関する追加情報
2-(2-Hydroxyethyl)benzonitrile: An Overview of a Versatile Compound (CAS No. 42247-74-5)
2-(2-Hydroxyethyl)benzonitrile (CAS No. 42247-74-5) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals due to its unique properties and potential applications. This compound, also known as hydroxyethylbenzonitrile, is characterized by its aromatic ring structure and the presence of a nitrile group and a hydroxyl group. These functional groups contribute to its reactivity and make it a valuable intermediate in various synthetic pathways.
The chemical structure of 2-(2-hydroxyethyl)benzonitrile can be represented as C9H11NO2. The molecule's hydroxyl group (-OH) imparts polarity and enhances solubility in polar solvents, while the nitrile group (-CN) provides a reactive site for further chemical transformations. This combination of functional groups makes 2-(2-hydroxyethyl)benzonitrile an attractive starting material for the synthesis of more complex molecules.
In recent years, research on 2-(2-hydroxyethyl)benzonitrile has expanded beyond its use as a synthetic intermediate. Studies have explored its potential biological activities and applications in drug discovery. For instance, a study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of derivatives of 2-(2-hydroxyethyl)benzonitrile. The results showed that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines, suggesting their potential as therapeutic agents for inflammatory diseases.
Another area of interest is the use of 2-(2-hydroxyethyl)benzonitrile in the development of novel materials. Researchers at the University of California, Berkeley, have synthesized polymers containing this compound as a monomer unit. The resulting polymers exhibit enhanced mechanical properties and biocompatibility, making them suitable for applications in tissue engineering and drug delivery systems.
The environmental impact of chemicals is an important consideration in their development and use. Studies on the biodegradability and ecotoxicity of 2-(2-hydroxyethyl)benzonitrile have shown that it is relatively stable under environmental conditions but can be biodegraded by certain microbial strains. This information is crucial for assessing the environmental safety of products containing this compound.
In the pharmaceutical industry, 2-(2-hydroxyethyl)benzonitrile has been explored as a lead compound for the development of new drugs. Its ability to form stable complexes with metal ions has led to its use in metal-based drug design. For example, researchers at the University of Oxford have synthesized metal complexes containing 2-(2-hydroxyethyl)benzonitrile and evaluated their anticancer activity. The results indicated that these complexes exhibited selective cytotoxicity against cancer cells, making them promising candidates for further development.
The synthesis of 2-(2-hydroxyethyl)benzonitrile can be achieved through various routes, including nucleophilic substitution reactions and condensation reactions. One common method involves the reaction of 2-cyanoethanol with benzaldehyde under basic conditions. This reaction proceeds via an addition-elimination mechanism, yielding the desired product with high purity and yield.
The purity and quality of 2-(2-hydroxyethyl)benzonitrile are critical for its use in research and industrial applications. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques for characterizing this compound. These methods provide detailed information about the molecular structure and purity, ensuring that the material meets stringent quality standards.
In conclusion, 2-(2-hydroxyethyl)benzonitrile (CAS No. 42247-74-5) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique combination of functional groups makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug discovery and material science. Ongoing research continues to uncover new properties and potential uses, solidifying its position as an important molecule in these fields.
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